(2R)-2-ethyl-2-methyloxirane
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Overview
Description
(2R)-2-Ethyl-2-methyloxirane is an organic compound with the molecular formula C5H10O It is a chiral epoxide, meaning it contains an oxirane ring (a three-membered cyclic ether) with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-ethyl-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-2-methylpropene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an oxirane ring, resulting in the desired epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, catalysts such as titanium silicalite-1 (TS-1) can be employed to improve selectivity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Ethyl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
(2R)-2-Ethyl-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-ethyl-2-methyloxirane involves its reactivity as an epoxide. The strained oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Ethyl-2-methyloxirane: The enantiomer of (2R)-2-ethyl-2-methyloxirane, with opposite stereochemistry.
2-Methyl-2-propyloxirane: A similar epoxide with a different alkyl substituent.
2,3-Epoxybutane: Another epoxide with a different carbon chain length.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the oxirane ring. This unique structure imparts distinct reactivity and properties compared to other epoxides, making it valuable for specific applications in research and industry.
Properties
CAS No. |
33204-47-6 |
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Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(2R)-2-ethyl-2-methyloxirane |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
QZXUQPKFNQQQAJ-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@@]1(CO1)C |
Canonical SMILES |
CCC1(CO1)C |
Origin of Product |
United States |
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